![molecular formula C28H30N4O4S B2734184 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-87-4](/img/structure/B2734184.png)
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Study
Compounds related to quinazolines and their derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule with modifications to explore their antifungal and antibacterial activities, indicating the potential of similar compounds in antimicrobial research N. Patel, S. D. Patel, 2010.
Heterocyclic Derivative Syntheses
Research into heterocyclic derivatives, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leads to various heterocyclic compounds. Bacchi et al. (2005) reported the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the diverse potential applications of these compounds in organic synthesis and possibly pharmacological activities A. Bacchi, M. Costa, et al., 2005.
Novel Antimicrobial Agents
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with a combination of quinazolinone and 4-thiazolidinone, evaluating them for in vitro antibacterial and antifungal activities. This study suggests the potential of structurally similar compounds for developing new antimicrobial agents N. Desai, A. Dodiya, P. N. Shihora, 2011.
Potential Antipsychotic Agents
Norman et al. (1996) explored heterocyclic analogues of a known antipsychotic compound, evaluating their potential as antipsychotic agents through in vitro and in vivo assays. This research underlines the exploration of heterocyclic carboxamides in the development of new therapeutics for psychiatric conditions M. H. Norman, F. Navas, et al., 1996.
Cytotoxic Activity Against Cancer Cells
Bu, Deady, et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, evaluating their cytotoxic activities against cancer cell lines. This study indicates the potential of similar compounds in cancer research X. Bu, L. Deady, et al., 2001.
properties
IUPAC Name |
N-cyclohexyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S/c1-36-14-13-32-27(35)21-12-11-18(26(34)30-19-7-3-2-4-8-19)15-24(21)31-28(32)37-17-25(33)22-16-29-23-10-6-5-9-20(22)23/h5-6,9-12,15-16,19,29H,2-4,7-8,13-14,17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFIKRNCBQJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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